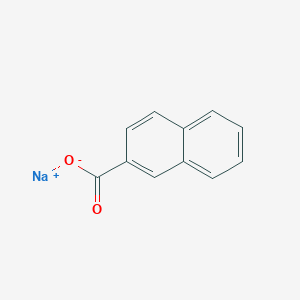

Sodium 2-Naphthoate

Description

Sodium 2-naphthoate (C₁₁H₇O₂⁻·Na⁺) is the sodium salt of 2-naphthoic acid, a carboxylate derivative of naphthalene. It is widely studied for its role in host-guest chemistry, particularly in aqueous solutions with dendrimers, due to its structural simplicity and relevance to pharmaceuticals . It exhibits weak binding to macromolecular hosts like PAMAM dendrimers, making it a model compound for studying lipophilic interactions . This compound is also a metabolic intermediate in the anaerobic biodegradation of polyaromatic hydrocarbons (PAHs), forming downstream products such as 1-hydroxy-2-naphthoate .

Propriétés

Numéro CAS |

17273-79-9 |

|---|---|

Formule moléculaire |

C11H8NaO2 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

sodium;naphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |

Clé InChI |

WIUHEWWHHRZVCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES isomérique |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |

Autres numéros CAS |

17273-79-9 |

Origine du produit |

United States |

Méthodes De Préparation

Oxidation Reaction Dynamics

The oxidation employs cobalt-manganese-bromide (Co-Mn-Br) catalysts in acetic acid solvent:

Reaction conditions are stringent:

| Parameter | Specification |

|---|---|

| Temperature | 180–220°C |

| Pressure | 15–30 bar |

| Catalyst Loading | 0.5–1.5 wt% Co/Mn |

| Bromine Source | HBr or NaBr |

Post-oxidation, the crude 2-naphthoic acid is hydrodebrominated over palladium/carbon catalysts at 220°C and 100 psi H₂ to remove brominated byproducts.

Neutralization and Salt Formation

The purified acid is reacted with sodium carbonate in a 1:1 molar ratio:

This gas-evolving reaction necessitates controlled venting to prevent foaming. Industrial reactors use baffled designs with CO₂ scrubbers to maintain reaction efficiency.

High-Pressure Carbonylation of Sodium 2-Naphthoxide

A patented method (US3487106A) utilizes carbon monoxide under high pressure to carboxylate sodium 2-naphthoxide, yielding sodium 2-naphthoate alongside naphthalene dicarboxylic acids.

Reaction Scheme and Catalysis

The process involves:

Critical parameters include:

| Parameter | Optimal Range |

|---|---|

| Pressure | 1,000–1,500 psig |

| Temperature | 300–425°C |

| Catalyst | Na₂CO₃ or CdCO₃ |

| Anhydrous Conditions | <0.1% H₂O |

Cadmium carbonate catalysts enhance 2,3-dicarboxylic acid formation but are phased out due to toxicity concerns, leaving sodium carbonate as the industrial standard.

Yield Comparison by Catalyst

| Catalyst | Temperature (°C) | This compound Yield (%) |

|---|---|---|

| Na₂CO₃ | 400 | 78 |

| K₂CO₃ | 400 | 65 |

| CdCO₃ | 400 | 82 |

The process achieves 78–82% yields but requires specialized alloy reactors to withstand corrosive conditions.

Disproportionation of Potassium 2-Naphthoate

Though primarily used for 2,6-naphthalenedicarboxylic acid production, disproportionation reactions can be adapted for this compound synthesis.

Reaction Mechanism

Potassium 2-naphthoate undergoes thermal disproportionation:

Sodium analogs form by substituting KOH with NaOH during salt preparation.

Industrial Process Flow

-

Oxidation : 2-Methylnaphthalene → 2-Naphthoic Acid

-

Salt Formation : Reaction with NaOH → this compound

-

Disproportionation : 400°C, ZnO catalyst → Purified product

Yields reach 70–75%, with naphthalene recycled to the oxidation step.

Industrial Synthesis and Optimization

Modern facilities integrate multiple methods to maximize efficiency:

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-Naphthoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthols.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Naphthols

Substitution: Nitro-naphthoates and sulfo-naphthoates

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

Sodium 2-Naphthoate is widely used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity allows for the formation of complex structures that are essential in the production of colorants and other materials.

Case Study: Synthesis of Dyes

In a study focusing on the synthesis of azo dyes, this compound was utilized as a coupling component, demonstrating its effectiveness in generating vibrant colors with high stability.

2. Biochemical Research

This compound serves as a precursor for biologically active molecules, particularly in studies involving enzyme interactions and metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that this compound interacts with specific enzymes in microbial systems, influencing metabolic pathways that are crucial for bacterial growth and metabolism . For instance, it plays a role in the carboxylation reactions necessary for synthesizing other naphthoic acid derivatives.

3. Pharmaceutical Development

this compound has applications in developing pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its structural properties contribute to the efficacy of these medications.

Case Study: NSAID Development

In pharmaceutical research, this compound was evaluated for its potential in synthesizing new NSAIDs with improved anti-inflammatory properties. The compound's ability to modulate biological activity through structural modifications has been highlighted in various studies .

Industrial Applications

1. Production of High-Polymeric Liquid Crystals

this compound is used in producing high-polymeric liquid crystals, which are essential for developing advanced materials used in display technologies.

Case Study: Liquid Crystal Displays

Studies indicate that incorporating this compound into liquid crystal formulations enhances thermal stability and optical performance, making it suitable for applications in LCD technology.

2. Fungicidal Agents

The compound has also been explored as a fungicidal agent due to its antimicrobial properties.

Case Study: Agricultural Applications

Research on agricultural fungicides demonstrated that this compound exhibits significant antifungal activity against various plant pathogens, suggesting its potential use in crop protection strategies .

Mécanisme D'action

The mechanism of action of sodium 2-naphthoate involves its reactivity towards electrophilic and nucleophilic agents. The compound’s naphthalene ring can undergo electrophilic substitution reactions, while the carboxylate group can participate in nucleophilic reactions. These interactions are crucial for its role in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sodium 3-Hydroxy-2-Naphthoate

Structural Differences : The addition of a hydroxyl group at the 3-position distinguishes sodium 3-hydroxy-2-naphthoate from sodium 2-naphthoate.

Host-Guest Binding :

- Binding Strength : Sodium 3-hydroxy-2-naphthoate binds more strongly to G4 1-(4-carbomethoxy) pyrrolidone PAMAM dendrimers (binding constant $ K_a = 5.35 \, \text{M}^{-1} $ for this compound vs. higher affinity for 3-hydroxy derivative) .

- Stoichiometry: Both compounds exhibit primary 1:2 (dendrimer:carboxylate) binding. However, sodium 3-hydroxy-2-naphthoate shows additional weak binding (~40 molecules per dendrimer), attributed to hydroxyl-mediated interactions with the dendrimer core . Applications: The hydroxyl group enhances its relevance as a non-steroidal anti-inflammatory drug (NSAID) analog, enabling selective study of carboxylate-dendrimer interactions .

Table 1: Binding Properties in Dendrimer Complexation

| Property | This compound | Sodium 3-Hydroxy-2-Naphthoate |

|---|---|---|

| Binding Constant ($ K_a $) | $ 5.35 \pm 0.7 \, \text{M}^{-1} $ | Higher affinity (data not quantified) |

| Stoichiometry (Primary) | 1:2 | 1:2 |

| Additional Binding Sites | None | ~40 weak sites |

| Key Interaction | Lipophilic interactions | Hydroxyl-enhanced stabilization |

Substituted 2-Naphthoate Esters

Examples :

- 3-(m-tolyl)-2-naphthoate

- 3-(o-tolyl)-2-naphthoate

- 3-(4-methoxyphenyl)-2-naphthoate

Biodegradation :

- Unlike this compound, methyl-substituted derivatives (e.g., methyl 2-naphthoate) resist microbial degradation in Burkholderia strains, which cannot utilize them as growth substrates .

Methyl 2-Naphthoate

Photophysical Properties :

Hydrolytic Stability :

1-Hydroxy-2-Naphthoate

Metabolic Pathway :

Key Research Findings

Dendrimer Interactions

- This compound’s weaker binding to dendrimers compared to its 3-hydroxy analog highlights the importance of functional groups in host-guest chemistry .

- 2D-NOESY NMR confirms that sodium 3-hydroxy-2-naphthoate interacts with the dendrimer core, while this compound primarily associates with peripheral regions .

Q & A

Q. What are the standard methods for synthesizing and characterizing Sodium 2-Naphthoate?

this compound is typically synthesized via neutralization of 2-naphthoic acid with sodium hydroxide. Characterization involves NMR spectroscopy for structural confirmation and purity assessment. For example, -NMR experiments in DO can identify aromatic proton signals (δ 7.5–8.5 ppm) and carboxylate group integration. Purity is further verified via HPLC using a C18 column with UV detection at 254 nm . Experimental protocols should detail reagent ratios, solvent conditions, and calibration standards to ensure reproducibility .

Q. How can researchers assess the purity of this compound in aqueous solutions?

Purity is evaluated using reversed-phase HPLC coupled with UV-Vis spectroscopy. A gradient elution method (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves this compound from impurities. Quantitation requires external calibration curves of known concentrations. Additionally, thermogravimetric analysis (TGA) confirms hydration status, while elemental analysis validates stoichiometry .

Q. What analytical techniques are recommended for tracking this compound degradation in microbial cultures?

High-performance liquid chromatography (HPLC) with UV detection is optimal. For instance, in biodegradation studies, cultures are sampled at intervals, centrifuged, and supernatants analyzed using a C18 column (mobile phase: 60:40 methanol/water, flow rate 1 mL/min). Retention times and UV spectra (e.g., λ = 280 nm) identify this compound and its metabolites, such as 1-hydroxy-2-naphthoate. Growth curves (OD) are correlated with substrate depletion .

Advanced Research Questions

Q. How can NMR titration experiments be optimized to study this compound-dendrimer interactions?

Use 500 MHz NMR with a cryo-probe for sensitivity. Prepare samples with 5.2 mM dendrimer (e.g., G4 PAMAM) and 35.7 mM this compound in DO. Incubate for 2 hours at 25°C. Acquire 2D-NOESY spectra with 300 ms mixing time, 8.2 µs pulse width, and 8 transients. Analyze cross-peaks to map binding sites and calculate dissociation constants via Origin 9.0 curve fitting .

Q. What experimental designs are effective in resolving discrepancies between ITC and NMR binding affinity measurements?

Cross-validate results by performing both ITC and NMR under identical conditions (pH 7.8, 25°C). For ITC, titrate 40 mM this compound into 0.1 mM dendrimer (42 injections of 6 µL each). Use NanoAnalyze software to fit binding isotherms. For NMR, employ Job plots with constant total concentration (10 mM) and varying dendrimer:carboxylate ratios. Discrepancies may arise from differences in sensitivity to weak interactions (ITC) versus spatial proximity (NMR) .

Q. How can computational modeling complement experimental studies of this compound’s environmental biodegradation?

Molecular dynamics (MD) simulations predict metabolic pathways by modeling enzyme-substrate interactions (e.g., with Burkholderia strain JT 1500’s 2-naphthoate dioxygenase). Parameterize force fields using experimental data (e.g., HPLC metabolite profiles). Validate simulations against growth curves and substrate depletion rates. Such integration identifies rate-limiting steps, such as initial hydroxylation versus ring cleavage .

Q. What strategies address challenges in replicating this compound biodegradation studies across microbial strains?

Standardize growth media (e.g., mineral medium with 2-naphthoate/glucose) and inoculum size. Monitor dissolved oxygen and pH to ensure reproducibility. Use genomic sequencing to confirm strain-specific catabolic gene clusters. Cross-reference metabolite profiles (e.g., via GC-MS) to identify divergent pathways. Publish detailed protocols, including negative controls (e.g., cultures without substrate) .

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., pH, incubation time) as per guidelines for scientific reporting .

- Conflict Resolution : Use orthogonal techniques (e.g., ITC + NMR) to validate binding data .

- Data Sharing : Archive raw HPLC/NMR files in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.